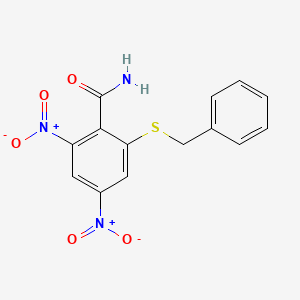

2-(benzylthio)-4,6-dinitrobenzamide

Overview

Description

2-(Benzylthio)-4,6-dinitrobenzamide, commonly known as BDNB, is a chemical compound that has been used extensively in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.29 g/mol. BDNB is a powerful inhibitor of thiol enzymes and has been used in numerous studies to investigate the role of these enzymes in various biological processes.

Scientific Research Applications

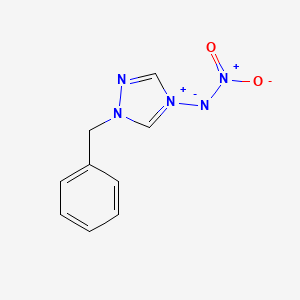

Synthesis of Novel Compounds

2-(Benzylthio)-4,6-dinitrobenzamide is utilized in the synthesis of various heterocyclic compounds. It has been used in the cyclization process to form 4,6-dinitro-1, 2-benzisothiazol-3-ones using SO(2)Cl(2) in CH(2)Cl(2) at room temperature. This process has led to the creation of a range of O- and N-alkylated products. Additionally, the oxidation of these compounds under specific conditions can result in the formation of S-oxides, S, S-dioxides, and even unexpected ring-opening products like sulfamides (Zlotin et al., 2000).

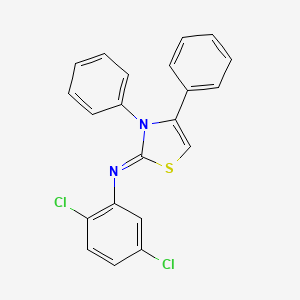

Molecular Structure Studies

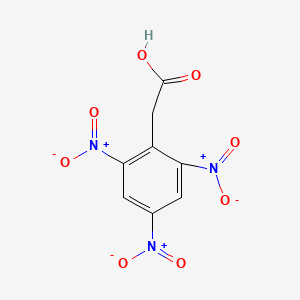

Research has also focused on understanding the molecular structures of compounds synthesized from 2-(benzylthio)-4,6-dinitrobenzamide. For instance, a study on the crystal and molecular structures of compounds like 2,4-dinitro-N-phenyl-6-(phenylazo)benzamide, derived from reactions involving 2-(benzylthio)-4,6-dinitrobenzamide, has provided insights into their unexpected molecular structures (Chernyshev et al., 2002).

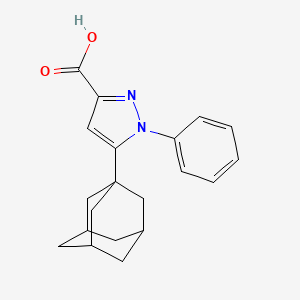

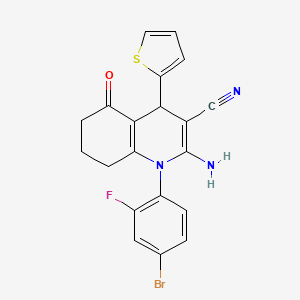

Antitubercular Agents

In the field of medicinal chemistry, derivatives of 2-(benzylthio)-4,6-dinitrobenzamide have been identified as potential antitubercular agents. A study focused on benzamide scaffolds derived from PBTZ169, where N-benzyl 3,5-dinitrobenzamides, closely related to 2-(benzylthio)-4,6-dinitrobenzamide, were identified as effective anti-TB compounds. These compounds showed promising in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).

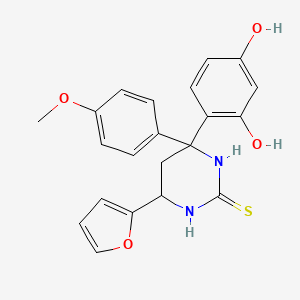

Synthesis of Dinitrobenzo[b]thiophenes

Another application in synthetic chemistry involves the synthesis of 2-aryl-4,6-dinitrobenzo[b]thiophenes from 2-(benzylthio)-4,6-dinitrobenzamides. This method is based on the treatment of ortho-NO2 in (E)-2,4,6-trinitrostilbenes with PhCH2SH/K2CO3 followed by transformations of the resulting 2-benzylthio-4,6-dinitrostilbenes. Such synthetic routes are significant for creating novel compounds with potential applications in various fields (Sapozhnikov et al., 2004).

Development of Antimicrobial Agents

In the realm of antimicrobial research, there's a study focusing on the synthesis and evaluation of nitrobenzamide derivatives, which are structurally related to 2-(benzylthio)-4,6-dinitrobenzamide. These compounds have been found to exhibit considerable in vitro antitubercular activity, opening new directions for antitubercular drug discovery (Wang et al., 2019).

properties

IUPAC Name |

2-benzylsulfanyl-4,6-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)23-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFKWRLMYACYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291002.png)

![6-acetyl-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291016.png)

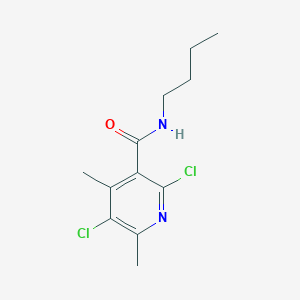

![N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide](/img/structure/B4291047.png)

![N~2~-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-methylisovalinamide](/img/structure/B4291049.png)

![methyl 6a-methyl-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4291071.png)

![2-{[5-(2-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291099.png)